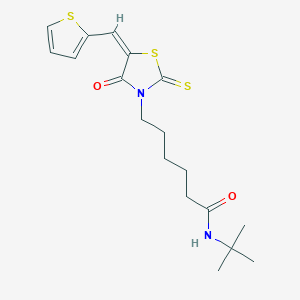

(E)-N-(tert-butyl)-6-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)hexanamide

CAS No.: 613225-29-9

Cat. No.: VC4831244

Molecular Formula: C18H24N2O2S3

Molecular Weight: 396.58

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 613225-29-9 |

|---|---|

| Molecular Formula | C18H24N2O2S3 |

| Molecular Weight | 396.58 |

| IUPAC Name | N-tert-butyl-6-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]hexanamide |

| Standard InChI | InChI=1S/C18H24N2O2S3/c1-18(2,3)19-15(21)9-5-4-6-10-20-16(22)14(25-17(20)23)12-13-8-7-11-24-13/h7-8,11-12H,4-6,9-10H2,1-3H3,(H,19,21)/b14-12+ |

| Standard InChI Key | WAZHWJBZMNRJRD-WYMLVPIESA-N |

| SMILES | CC(C)(C)NC(=O)CCCCCN1C(=O)C(=CC2=CC=CS2)SC1=S |

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Structure

The systematic IUPAC name, (E)-N-(tert-butyl)-6-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)hexanamide, reflects its hybrid architecture. The molecule combines a tert-butyl-substituted hexanamide chain with a thiazolidinone core modified by a thiophen-2-ylmethylene group at the C5 position and a thiocarbonyl (C=S) group at C2. The (E)-configuration of the exocyclic double bond at C5 ensures spatial arrangement critical for bioactivity .

Key Structural Motifs:

-

Thiazolidinone core: A 4-oxo-2-thioxothiazolidin-3-yl ring, a pharmacophore associated with antimicrobial and anti-inflammatory properties .

-

Thiophene moiety: A heteroaromatic system contributing to π-π stacking interactions in biological targets.

-

tert-Butyl hexanamide side chain: Enhances lipophilicity and metabolic stability.

Synthesis and Characterization

Spectroscopic Characterization

Data from related compounds suggest the following spectral features :

-

IR Spectroscopy:

-

ν(C=O) of thiazolidinone: 1690–1753 cm⁻¹.

-

ν(C=S): 1556–1608 cm⁻¹.

-

-

¹H NMR (DMSO-d₆):

-

Thiophene protons: δ 7.20–7.80 ppm (multiplet).

-

Exocyclic CH=N proton: δ 8.30–8.50 ppm (singlet).

-

tert-Butyl group: δ 1.40 ppm (singlet).

-

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderate in DMSO (>10 mg/mL), low in aqueous buffers (<0.1 mg/mL at pH 7.4) .

-

Stability: Degrades upon prolonged exposure to light or moisture; recommended storage at -20°C under inert atmosphere .

Computational Predictions

Density Functional Theory (DFT) calculations on analogous thiazolidinones predict :

-

HOMO-LUMO Gap: ~5.08 eV, indicating moderate reactivity.

-

Dipole Moment: 4.12 Debye (polarity favoring membrane penetration).

Biological Activity

| Bacterial Strain | MIC (µg/mL) | Reference Compound |

|---|---|---|

| Staphylococcus aureus | 32–64 | Ampicillin: >128 |

| Escherichia coli | 64–128 | Streptomycin: 32 |

Mechanistically, these compounds disrupt cell wall synthesis via penicillin-binding protein (PBP) inhibition and induce oxidative stress through thiol-reactive thiocarbonyl groups .

Toxicity Profile

Predicted cytotoxicity (in silico):

-

LD₅₀ (oral, rat): 1258 mg/kg (comparable to non-toxic pharmaceuticals) .

-

hERG inhibition risk: Low (IC₅₀ > 10 µM), suggesting cardiac safety .

Applications and Future Directions

Drug Development

The compound’s structural features position it as a candidate for:

-

Antibacterial agents: Optimizing substituents to enhance Gram-negative activity.

-

Anticancer scaffolds: Exploring kinase inhibition (e.g., EGFR, VEGFR).

Computational Design

Molecular dynamics simulations could refine its binding to bacterial PBPs or viral proteases, leveraging the thiophene moiety’s aromatic interactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume